Kunzeagin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

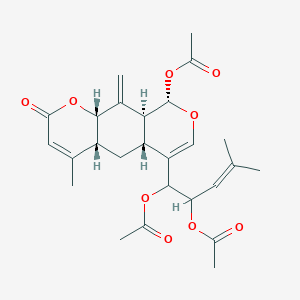

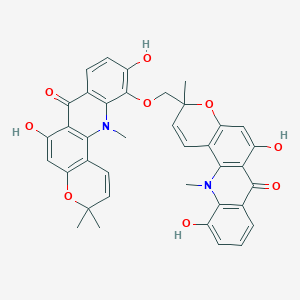

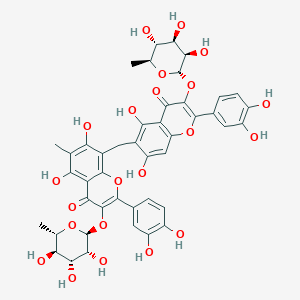

Kunzeagin A is a natural product found in Kunzea ambigua with data available.

Scientific Research Applications

Antiviral and Anti-Tumor Properties

Kunzeagin A, a novel dimeric flavonol glycoside identified in the leaf extract of Kunzea ambigua, has demonstrated significant antiviral properties. It exhibits potent inhibitory effects on the activation of Epstein-Barr virus early antigen, a key factor in the onset of several diseases including certain types of cancer (Ito et al., 2004).

Osteoprotective Effects

Research has shown that components of Drynaria fortunei J. Sm. (Kunze), a traditional Chinese medicinal herb, promote osteoblast differentiation and maturation, potentially beneficial for treating osteoporosis and other bone metabolic disorders. This indicates a potential application of Kunzeagin A in bone health and regeneration (Lee et al., 2014).

Promotion of Osteoblast Maturation

A specific study on Drynaria fortunei J. Sm. revealed that its extracts, including components like Kunzeagin A, can promote osteoblast maturation. This involves regulating bone differentiation-related gene expression and protecting against stress-induced apoptotic insults, suggesting its potential in enhancing bone health (Hung et al., 2010).

properties

Product Name |

Kunzeagin A |

|---|---|

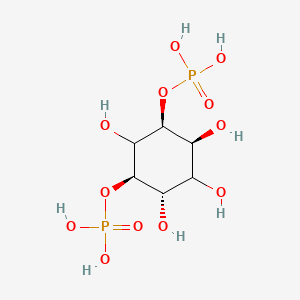

Molecular Formula |

C44H42O22 |

Molecular Weight |

922.8 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-6-yl]methyl]-5,7-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C44H42O22/c1-12-27(50)18(40-26(28(12)51)33(56)42(39(64-40)16-5-7-20(46)23(49)9-16)66-44-37(60)35(58)30(53)14(3)62-44)10-17-21(47)11-24-25(31(17)54)32(55)41(38(63-24)15-4-6-19(45)22(48)8-15)65-43-36(59)34(57)29(52)13(2)61-43/h4-9,11,13-14,29-30,34-37,43-54,57-60H,10H2,1-3H3/t13-,14-,29-,30-,34+,35+,36+,37+,43-,44-/m0/s1 |

InChI Key |

HUYKTZUAFRSJII-DAKSERHQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)OC7C(C(C(C(O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O |

synonyms |

kunzeagin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)